An In-depth Technical Guide on the Synthesis and Structural Elucidation of (Z)-Fluvoxamine
An In-depth Technical Guide on the Synthesis and Structural Elucidation of (Z)-Fluvoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of (Z)-Fluvoxamine. While the pharmacologically active isomer is (E)-Fluvoxamine, understanding the synthesis and properties of the (Z)-isomer is crucial for impurity profiling, analytical method development, and a complete understanding of Fluvoxamine's chemistry. This document details the synthetic pathways to Fluvoxamine precursors, the method for obtaining (Z)-Fluvoxamine via photoisomerization, and the analytical techniques used for its structural confirmation.
Synthesis of Fluvoxamine Precursors
The synthesis of Fluvoxamine, and by extension its (Z)-isomer, begins with the preparation of key precursors. The most common route involves the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, which is then converted to its oxime derivative.
Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one
Two primary methods for the synthesis of this key ketone intermediate are outlined below.
Method A: Grignard Reaction with 4-Trifluoromethylbenzonitrile
This method involves the reaction of a Grignard reagent prepared from 1-chloro-4-methoxybutane with 4-trifluoromethylbenzonitrile.
Experimental Protocol:
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Preparation of 4-methoxybutylmagnesium chloride: In a dry reactor, magnesium turnings and a portion of the solvent (e.g., isopropyl ether or 2-methyltetrahydrofuran) are added. A small amount of 1-chloro-4-methoxybutane is added to initiate the reaction, followed by the slow addition of the remaining 1-chloro-4-methoxybutane while maintaining the reaction temperature between 60-80°C. The reaction mixture is held at this temperature for at least one hour after the addition is complete.
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Reaction with 4-trifluoromethylbenzonitrile: The prepared Grignard reagent is then added to a solution of 4-trifluoromethylbenzonitrile in a suitable solvent like toluene or 2-methyltetrahydrofuran.
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Work-up and Purification: After the reaction is complete, the mixture is quenched, and the pH is adjusted. The organic phase is washed with water, and the solvent is removed under reduced pressure. The resulting solid is purified by vacuum distillation to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[1].
Method B: Friedel-Crafts Acylation
This alternative route utilizes a Friedel-Crafts acylation reaction.
Experimental Protocol:
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Preparation of the Acid Chloride: p-Trifluoromethylbenzoic acid is reacted with thionyl chloride to produce p-trifluoromethylbenzoyl chloride.
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Preparation of the Grignard Reagent: 1-halo-4-methoxybutane is reacted with magnesium metal to form the corresponding Grignard reagent.
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Coupling Reaction: The p-trifluoromethylbenzoyl chloride is then coupled with the Grignard reagent in the presence of a catalyst, such as anhydrous FeCl3, at a temperature of -5 to 0°C to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[2].
Quantitative Data for Precursor Synthesis:
| Parameter | Method A | Method B |
| Starting Materials | Magnesium, 1-chloro-4-methoxybutane, 4-trifluoromethylbenzonitrile | p-Trifluoromethylbenzoic acid, thionyl chloride, 1-halo-4-methoxybutane, magnesium |
| Key Reagents | Isopropyl ether or 2-methyltetrahydrofuran, toluene | Anhydrous FeCl3 |
| Reaction Temperature | 60-80°C (Grignard formation) | -5 to 0°C (Coupling) |
| Reported Yield | >80%[1] | Not specified |
Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime
The ketoxime is synthesized by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. This reaction can produce a mixture of (E) and (Z) isomers of the oxime.
Experimental Protocol:
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A solution of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one in a suitable solvent such as methanol is prepared.
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Hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) are added to the solution.
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The reaction mixture is stirred, typically at a slightly elevated temperature (e.g., 45-50°C), until the reaction is complete, as monitored by a suitable technique like TLC.
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The product is then isolated and purified. The ratio of (E) to (Z) isomers of the oxime can be influenced by the reaction conditions.
Synthesis of (Z)-Fluvoxamine via Photoisomerization
The most direct method reported for the preparation of (Z)-Fluvoxamine is through the photoisomerization of the more stable (E)-isomer.
Experimental Protocol:
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An aqueous solution of (E)-Fluvoxamine is prepared.
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The solution is irradiated with UVB light (wavelength range 290-320 nm)[3]. The isomerization can also be achieved by exposing the solution to simulated sunlight[4].
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The progress of the photoisomerization is monitored by HPLC to determine the ratio of (E) to (Z) isomers.
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Once a desired ratio is achieved, the (Z)-isomer is separated from the (E)-isomer using preparative HPLC.
Quantitative Data for (Z)-Fluvoxamine Synthesis:
| Parameter | Value |
| Starting Material | (E)-Fluvoxamine |
| Method | Photoisomerization |
| Radiation Source | UVB light (290-320 nm) or simulated sunlight |
| Solvent | Aqueous solution |
| Key Observation | The (Z)-isomer is the primary product of photolysis |
Structural Elucidation of (Z)-Fluvoxamine
The structural confirmation of (Z)-Fluvoxamine relies on a combination of spectroscopic techniques.
Spectroscopic Data
¹H NMR and ¹³C NMR Spectroscopy:
The key to distinguishing the (E) and (Z) isomers of Fluvoxamine using NMR spectroscopy lies in the chemical shifts of the protons and carbons near the C=N double bond. The spatial arrangement of the substituents in the (Z)-isomer will cause notable differences in the shielding and deshielding effects compared to the (E)-isomer.
Mass Spectrometry (MS):
The mass spectrum of (Z)-Fluvoxamine is expected to be identical to that of the (E)-isomer, as they are geometric isomers with the same molecular weight and formula. The fragmentation pattern would be the primary focus of analysis.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic peaks for the functional groups present in the molecule, such as C-O, C=N, N-H, and C-F bonds. Subtle differences in the fingerprint region might be observable between the (E) and (Z) isomers due to their different molecular symmetry.
Spectroscopic Data Summary (Expected):
| Technique | Key Expected Features for (Z)-Fluvoxamine |
| ¹H NMR | Different chemical shifts for protons on the carbon atoms adjacent to the C=N bond compared to the (E)-isomer. |
| ¹³C NMR | Different chemical shifts for the carbon atom of the C=N bond and adjacent carbons compared to the (E)-isomer. |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight of Fluvoxamine (319.16 g/mol ). Fragmentation pattern would be key for confirmation. |
| IR Spectroscopy | Characteristic absorptions for C-O, C=N, N-H, and C-F functional groups. |
Isomer Separation
The separation of the (E) and (Z) isomers of Fluvoxamine is critical for obtaining the pure (Z)-isomer for analytical and characterization purposes. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
Experimental Protocol for HPLC Separation:
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Column: A C8 or similar reverse-phase column is typically used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile) is employed. The exact ratio is optimized to achieve baseline separation of the two isomers.
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Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 234 nm) is commonly used.
For isolating larger quantities of the (Z)-isomer, preparative HPLC with a larger column and higher flow rates would be necessary, using the analytical method as a starting point for optimization.
Signaling Pathways of Fluvoxamine
Fluvoxamine exerts its therapeutic effects through two primary mechanisms of action: as a Selective Serotonin Reuptake Inhibitor (SSRI) and as a Sigma-1 receptor agonist.
Serotonin Reuptake Inhibition
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Caption: Fluvoxamine's SSRI Mechanism of Action.
Sigma-1 Receptor Agonism
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Caption: Fluvoxamine's Sigma-1 Receptor Agonist Pathway.
Conclusion
This technical guide has detailed the synthetic routes to the precursors of Fluvoxamine, with a specific focus on obtaining the (Z)-isomer through photoisomerization of the commercially available (E)-isomer. The structural elucidation of (Z)-Fluvoxamine relies on standard spectroscopic and chromatographic techniques, with HPLC being essential for the separation and purification of the geometric isomers. A thorough understanding of these synthetic and analytical methodologies is vital for researchers and professionals in drug development to ensure the quality, purity, and safety of Fluvoxamine-based pharmaceuticals. Furthermore, the elucidation of its dual-action signaling pathways as both an SSRI and a Sigma-1 receptor agonist provides a deeper insight into its pharmacological profile.
References
- 1. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 2. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
